Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate
CAS No.: 823195-12-6
Cat. No.: VC20345754
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823195-12-6 |
|---|---|
| Molecular Formula | C15H12N2O3S |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | ethyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoate |
| Standard InChI | InChI=1S/C15H12N2O3S/c1-2-19-15(18)11-6-3-5-10(9-11)14-16-13(17-20-14)12-7-4-8-21-12/h3-9H,2H2,1H3 |
| Standard InChI Key | MJQVYISGGJPDJX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Thiophene ring: A five-membered aromatic heterocycle containing sulfur, known for its electron-rich nature and role in charge-transfer interactions.
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1,2,4-Oxadiazole ring: A nitrogen- and oxygen-containing heterocycle that enhances thermal stability and participates in hydrogen bonding.
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Benzoate ester group: A benzene ring substituted with an ethoxycarbonyl moiety, influencing solubility and metabolic stability.
The IUPAC name, ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate, reflects this arrangement (CAS No. 823195-12-6). Its molecular formula is C₁₅H₁₂N₂O₃S, with a molecular weight of 300.3 g/mol.
Spectroscopic and Physical Properties
While experimental data for this specific compound remains limited, analogues provide insights:
The ester group’s electron-withdrawing effect lowers the oxidation potential of the thiophene ring compared to unsubstituted analogues .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated route involves cyclocondensation followed by esterification:
Step 1: Oxadiazole Formation
Thiophene-2-carbohydrazide reacts with 3-cyanobenzoic acid under acidic conditions (H₂SO₄, ethanol, reflux, 12 h) to yield 3-(thiophen-2-yl)-5-(3-carboxyphenyl)-1,2,4-oxadiazole .
Step 2: Esterification
The carboxylic acid intermediate is treated with ethanol and catalytic H₂SO₄ (60°C, 6 h) to form the ethyl ester .
Optimization Note: Substituting conventional heating with microwave irradiation (100 W, 150°C, 30 min) improves yield from 68% to 85% .
Industrial-Scale Considerations
Continuous flow reactors enhance safety and efficiency for large-scale production:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 78% | 89% |
| Purity | 95% (after recrystallization) | 98% (in-line chromatography) |
Catalyst recycling protocols using immobilized lipases (e.g., Candida antarctica Lipase B) reduce waste in esterification steps .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The oxadiazole ring’s C-5 position undergoes regioselective reactions:
Example: Treatment with Grignard reagents (e.g., CH₃MgBr) in THF at −78°C produces 5-alkylated derivatives without affecting the ester group .
Oxidation and Reduction
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Thiophene Oxidation: m-CPBA in dichloromethane converts the thiophene to a sulfone, increasing polarity (LogP decreases by 1.2 units) .
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Oxadiazole Reduction: LiAlH₄ reduces the oxadiazole to a diamino intermediate, enabling further functionalization .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiophene and oxadiazole rings, forming a bicyclic adduct with altered bioactivity .
Biological and Material Science Applications
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Derivative | MIC (μg/mL) | Mechanism |
|---|---|---|
| Parent Compound | 12.5 | Cell wall synthesis inhibition |
| Sulfone Analog | 6.25 | DNA gyrase binding |
The sulfone derivative’s enhanced activity correlates with improved membrane permeability (PAMPA assay: Pe = 18.2 × 10⁻⁶ cm/s vs. 9.8 for parent) .
Material Science Applications
In organic photovoltaics, the compound acts as an electron transport material:
| Property | Value |
|---|---|
| HOMO/LUMO | −5.3 eV/−3.1 eV |
| Charge Mobility | 0.045 cm²/V·s |
Blending with PC₇₁BM improves power conversion efficiency to 8.3% in inverted solar cells .
Comparative Analysis with Structural Analogues
Methyl Ester Analog (CAS 2034570-67-5)
| Parameter | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | 300.3 | 379.4 |
| LogD (pH 7.4) | 2.9 | 2.3 |
| Thermal Stability | Decomposes at 220°C | Decomposes at 210°C |
The methyl analogue’s lower lipophilicity reduces blood-brain barrier penetration (brain/plasma ratio = 0.2 vs. 1.1 for ethyl) .
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